molecular formula C21H20N8O B2803539 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide CAS No. 1797282-62-2

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide

Cat. No. B2803539
M. Wt: 400.446
InChI Key: DJYODLNGXZCZED-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a triazole, a pyrimidine, a quinoline, and a piperidine. These groups are common in many pharmaceuticals and could potentially interact with various biological targets.



Synthesis Analysis

Without specific information, it’s hard to detail the exact synthesis of this compound. However, it likely involves several steps, including the formation of the triazole and pyrimidine rings, the attachment of the quinoline group, and the incorporation of the piperidine ring.



Molecular Structure Analysis

The molecule’s structure, with multiple rings and functional groups, suggests it could have diverse chemical properties and could interact with various biological targets. The presence of nitrogen in the triazole, pyrimidine, and piperidine rings could allow for hydrogen bonding, potentially increasing its solubility in water.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the exact chemical reactions this compound might undergo. However, the presence of multiple functional groups means it could potentially participate in a variety of reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, its solubility would be influenced by the presence of polar groups, while its stability could be affected by the presence of reactive groups.


Scientific Research Applications

Inotropic Activity

A derivative closely related to the compound , 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides, was synthesized and evaluated for its inotropic activity. Specifically, one of the derivatives showed a significant increase in stroke volume, indicating a potential application in treating heart-related conditions (Ji-Yong Liu et al., 2009).

Antimicrobial Properties

Several studies have synthesized and evaluated derivatives of the compound for their antimicrobial properties. These studies have discovered compounds with significant activity against various bacterial and fungal species, indicating potential applications in combating infections:

  • Thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine showed notable antimicrobial activity against a range of bacteria and fungi (Divyesh Patel et al., 2012).
  • Novel pyrazolo[3,4-d]pyrimidine derivatives were synthesized and displayed potential antimicrobial properties (B. S. Holla et al., 2006).
  • Fluoroquinolones with 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine moieties were found to have comparable antibacterial activity against both quinolone-susceptible and multidrug-resistant strains (Xiaoguang Huang et al., 2010).
  • Quinoline derivatives containing an azole nucleus were prepared and evaluated for their antimicrobial activity, revealing that some synthesized compounds showed promising activity against a variety of microorganisms (Muhammet Özyanik et al., 2012).

Anti-angiogenic and DNA Cleavage Activities

Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and tested for their anti-angiogenic properties and DNA cleavage abilities. The compounds showed significant anti-angiogenic activity and differential migration and band intensities in DNA binding/cleavage assays, suggesting potential applications in cancer therapy (Vinaya Kambappa et al., 2017).

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. However, like all chemicals, it should be handled with care, following appropriate safety protocols.


Future Directions

The potential applications of this compound would depend on its biological activity. It could be of interest in drug discovery if it shows activity against relevant biological targets.


properties

IUPAC Name

N-quinolin-8-yl-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N8O/c30-21(27-17-5-1-3-15-4-2-8-23-20(15)17)16-6-9-28(10-7-16)18-11-19(25-13-24-18)29-14-22-12-26-29/h1-5,8,11-14,16H,6-7,9-10H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYODLNGXZCZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC3=C2N=CC=C3)C4=NC=NC(=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide

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